molecular formula C22H24Cl2N2O5 B8819706 PF-06821497 CAS No. 1844849-10-0

PF-06821497

Cat. No.: B8819706
CAS No.: 1844849-10-0
M. Wt: 467.3 g/mol
InChI Key: RXCVUHMIWHRLDF-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06821497 is a potent and selective small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), developed by Pfizer. EZH2 is a histone methyltransferase that plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). This compound has shown significant potential in inhibiting tumor growth in various cancers, including follicular lymphoma, small cell lung cancer, and castration-resistant prostate cancer .

Preparation Methods

The synthesis of PF-06821497 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, solvent selection, and purification techniques.

Chemical Reactions Analysis

PF-06821497 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or alkylating agents.

Scientific Research Applications

PF-06821497 has a wide range of scientific research applications, including:

Mechanism of Action

PF-06821497 exerts its effects by inhibiting the enzymatic activity of EZH2. EZH2 is a component of the polycomb repressive complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). This methylation marks genes for silencing, leading to the repression of tumor suppressor genes and promoting cancer progression. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth .

Comparison with Similar Compounds

PF-06821497 is unique among EZH2 inhibitors due to its high potency and selectivity. Similar compounds include:

    Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma.

    GSK126: A selective EZH2 inhibitor with a distinct chemical structure.

    EPZ-6438:

This compound stands out due to its strong inhibition of both wild-type and mutant EZH2 enzymes, making it a valuable tool in cancer research and therapy .

Properties

CAS No.

1844849-10-0

Molecular Formula

C22H24Cl2N2O5

Molecular Weight

467.3 g/mol

IUPAC Name

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m1/s1

InChI Key

RXCVUHMIWHRLDF-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)[C@@H](C4COC4)OC)Cl)OC

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.